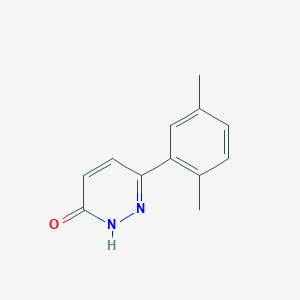

6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one typically involves the condensation of 2,5-dimethylbenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(2,5-dimethylphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Yields oxidized pyridazinone derivatives.

Reduction: Produces dihydropyridazinone derivatives.

Substitution: Results in various substituted pyridazinone compounds with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The pharmacological potential of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is notable due to its structural similarity to other biologically active pyridazinones.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit substantial antimicrobial properties. For instance, studies have reported that certain pyridazinone derivatives possess activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The compound's mechanism often involves inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.

Analgesic and Anti-inflammatory Effects

This compound has been evaluated for its analgesic and anti-inflammatory activities. It has shown promise in reducing pain and inflammation in animal models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This effect is attributed to its ability to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of pyridazinone derivatives, including this compound. Compounds in this category have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance anticancer activity.

Agrochemical Applications

The compound also shows potential in agrochemistry as an herbicide and pesticide. Pyridazinones have been identified as effective agents against specific weed species and pests, contributing to crop protection strategies.

Herbicidal Activity

Studies have reported that pyridazinone derivatives can inhibit the growth of certain weed species by disrupting their photosynthetic processes or affecting their hormonal balance . The application of these compounds in agricultural settings could lead to more sustainable weed management practices.

Insecticidal Properties

Insecticidal activity has also been observed with pyridazinones, where they act on the nervous system of pests, leading to paralysis and death . This aspect makes them valuable in developing eco-friendly insecticides that minimize environmental impact.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties.

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Research has indicated that incorporating pyridazinone moieties into polymers can enhance their thermal stability and mechanical strength .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine: The parent compound with two nitrogen atoms at positions 1 and 2.

Pyridazinone: Similar structure but without the 2,5-dimethylphenyl group.

2,5-dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

6-(2,5-dimethylphenyl)pyridazin-3(2H)-one is unique due to the presence of both the pyridazinone core and the 2,5-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

6-(2,5-Dimethylphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for further research and development in pharmacology.

The synthesis of this compound typically involves the reaction of pyridazine derivatives with specific aryl groups. The presence of the 2,5-dimethylphenyl moiety contributes to its unique chemical reactivity and biological profile. The compound can undergo various transformations, including oxidation and substitution reactions, yielding different derivatives with potentially enhanced activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that derivatives of pyridazinones, including this compound, showed activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Variable activity |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Compounds within this class have shown broad-spectrum antitumor activity. For instance, a specific derivative demonstrated significant cytotoxic effects on cancer cell lines at low micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors that play critical roles in disease pathways. For example:

- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.

- Anticancer Action : Induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Action : Suppression of NF-kB signaling pathways.

Case Studies and Research Findings

- Antimicrobial Study : A recent study highlighted the effectiveness of pyridazinone derivatives against MRSA. The introduction of specific functional groups significantly enhanced antibacterial activity compared to parent compounds .

- Anticancer Evaluation : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, revealing promising results that warrant further investigation into its mechanism and potential as an anticancer agent .

- Anti-inflammatory Research : Another study focused on the compound's ability to modulate inflammatory responses in vitro, showing a reduction in cytokine levels upon treatment with the compound .

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTLLCBYNPWOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.